molecular formula C11H11N3O4 B15008546 5-Acetyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

5-Acetyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B15008546
M. Wt: 249.22 g/mol
InChI Key: QCAZREKATBDQDX-UHFFFAOYSA-N
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Description

5-Acetyl-7-nitro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties. This particular compound is characterized by the presence of an acetyl group at the 5-position and a nitro group at the 7-position on the benzodiazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-7-nitro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the nitration of a precursor benzodiazepine compound The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. Continuous flow reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-7-nitro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-Amino-7-nitro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one.

    Substitution: Various substituted benzodiazepine derivatives.

    Oxidation: Oxidized benzodiazepine derivatives.

Scientific Research Applications

5-Acetyl-7-nitro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-acetyl-7-nitro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.

    Nitrazepam: Another benzodiazepine used for its hypnotic effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

5-Acetyl-7-nitro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to the specific positioning of the acetyl and nitro groups, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of these functional groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

5-acetyl-7-nitro-3,4-dihydro-1H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C11H11N3O4/c1-7(15)13-5-4-11(16)12-9-3-2-8(14(17)18)6-10(9)13/h2-3,6H,4-5H2,1H3,(H,12,16)

InChI Key

QCAZREKATBDQDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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